molecular formula C18H28N4O3 B13145957 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-

Cat. No.: B13145957
M. Wt: 348.4 g/mol
InChI Key: RKZMKCQXJZWSPB-GPANFISMSA-N
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Description

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbonitrile group, and a morpholinylcarbonyl group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile via the corresponding amide intermediate . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride for acylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- involves its interaction with specific molecular targets. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing it from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1). This inhibition prolongs the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

Similar Compounds

    Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action.

    Sitagliptin: A widely used DPP-IV inhibitor with a different chemical structure but similar therapeutic effects.

    Saxagliptin: Another DPP-IV inhibitor with unique structural features and pharmacokinetic properties.

Uniqueness

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a potent DPP-IV inhibitor makes it valuable in the treatment of type-II diabetes, offering potential advantages over other similar compounds in terms of efficacy and safety .

Properties

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-1-[2-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C18H28N4O3/c19-12-16-2-1-7-22(16)17(23)13-20-15-5-3-14(4-6-15)18(24)21-8-10-25-11-9-21/h14-16,20H,1-11,13H2/t14?,15?,16-/m0/s1

InChI Key

RKZMKCQXJZWSPB-GPANFISMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N

Origin of Product

United States

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